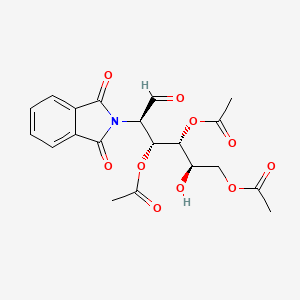
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a dioxoisoindolinyl moiety, hydroxy group, and triacetate esters, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate typically involves multi-step organic reactions. The starting materials may include phthalic anhydride, amino acids, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters and the use of efficient catalysts are crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxoisoindolinyl moiety can be reduced to form a dihydro derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the acetate groups may result in the formation of esters or amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyhexane-1,3,4-triyl triacetate: A similar compound with a different oxidation state.
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl trimethyl ester: A compound with methyl esters instead of acetate groups.
Uniqueness
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21NO10 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-2-hydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C20H21NO10/c1-10(23)29-9-16(26)18(31-12(3)25)17(30-11(2)24)15(8-22)21-19(27)13-6-4-5-7-14(13)20(21)28/h4-8,15-18,26H,9H2,1-3H3/t15-,16+,17+,18+/m0/s1 |
Clé InChI |
ZOYOUUGXSDKHCQ-BSDSXHPESA-N |
SMILES isomérique |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC(=O)OCC(C(C(C(C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


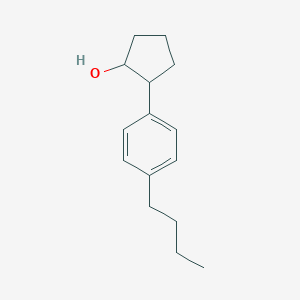
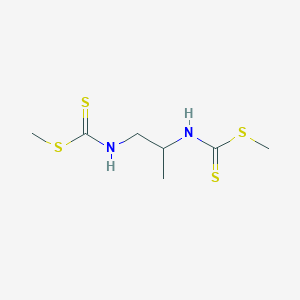
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)

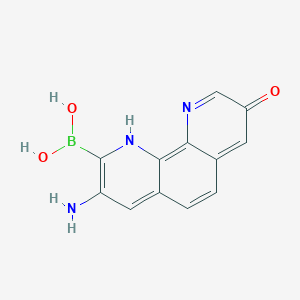


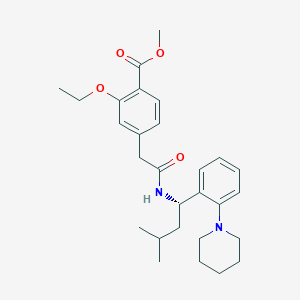
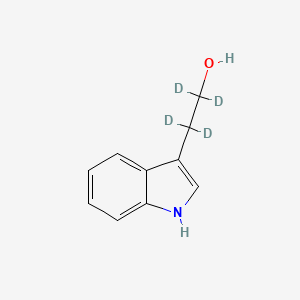
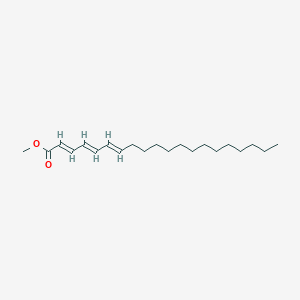
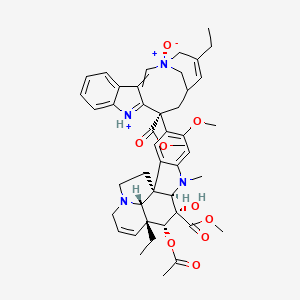
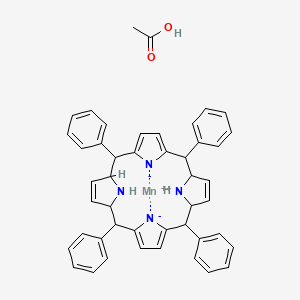
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

